Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate
Description
Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group, a chloromethyl substituent, and a cyano group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₂ClNO₃, with a molecular weight of 263.45 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and kinase inhibitors .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWUDWUDLAILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow microreactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and sustainable synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution at the chloromethyl group.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the cyano group.
Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide can be used for the oxidation of the piperidine ring.
Major Products Formed
Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: Primary amines as the major product.
Oxidation: Piperidine N-oxides as the major product.
Scientific Research Applications
Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a modulation of their activity. The presence of the cyano group and the piperidine ring allows the compound to form strong interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Substituent Effects on Molecular Weight : Bulky groups like bromophenyl (e.g., 380.28 g/mol in ) or halogenated aryl rings (e.g., ~395.27 g/mol in ) significantly increase molecular weight compared to the chloromethyl analog (263.45 g/mol).
- Functional Group Diversity: Amino (NH) or sulfonyl groups (see ) enhance hydrogen-bonding capacity, whereas halogens (Cl, Br, F) improve electrophilicity for cross-coupling reactions .
Physical and Stability Properties
- Solubility: The cyano group increases polarity, improving solubility in polar solvents like DMSO or methanol. However, bulky tert-butyl esters reduce aqueous solubility .
- Stability : The tert-butyl group is stable under basic conditions but cleaved under acidic hydrolysis. Chloromethyl analogs may degrade faster than brominated derivatives due to higher electrophilicity .
Biological Activity
Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate is a chemical compound with a unique molecular structure that suggests potential biological activity. Its molecular formula is C12H19ClN2O2, and it has a molecular weight of approximately 258.74 g/mol. This compound features a piperidine ring, which is known for its pharmacological significance, and includes a chloromethyl group and a cyano group that may influence its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClN2O2 |
| Molecular Weight | 258.74 g/mol |
| Structural Features | Piperidine ring, chloromethyl group, cyano group |
The presence of the chloromethyl and cyano groups in the piperidine structure enhances its potential for biological activity, particularly in medicinal chemistry applications.
Synthesis Methods
Various synthesis methods have been developed for this compound, which allow for efficient production while enabling modifications to enhance its properties. These methods typically involve nucleophilic substitution reactions and can yield high purity compounds suitable for further biological evaluation.
Medicinal Chemistry
This compound is recognized for its potential applications in drug development. It has been noted as a useful building block in the synthesis of various bioactive molecules, particularly those targeting tropomyosin-related kinases (Trk) involved in several diseases, including cancer and inflammatory conditions . The compound's ability to inhibit Trk receptors suggests it could be effective in treating osteoarthritis and other pain-related disorders .
Case Studies
- Trk Inhibition : Research indicates that compounds similar to this compound can inhibit TrkA, TrkB, and TrkC receptors. This inhibition plays a crucial role in regulating cell survival, proliferation, and angiogenesis, making these compounds valuable in cancer therapy .
- Enzyme Inhibition : In studies focusing on enzyme inhibition, this compound has been utilized to explore mechanisms of action for various biological pathways. Its structural features allow it to interact effectively with target enzymes, which is critical for developing new therapeutic agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with related compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-cyanopiperidine-1-carboxylate | C12H18N2O2 | Lacks chloromethyl group |
| Tert-butyl 4-(bromomethyl)-4-cyanopiperidine-1-carboxylate | C12H18BrN2O2 | Contains bromine instead of chlorine |
| Tert-butyl 4-(phenyl)-4-cyanopiperidine-1-carboxylate | C17H21N2O2 | Features a phenyl group instead of chloromethyl |
This table illustrates how variations in substituents can significantly influence the chemical behavior and potential applications of these compounds.
Q & A
Q. What safety precautions are critical when handling Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
- Storage: Store in a cool, dry place away from strong oxidizers and acids. Use airtight containers to prevent moisture absorption .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra for characteristic peaks. The tert-butyl group typically appears as a singlet at ~1.4 ppm (H), while the cyanopiperidine moiety shows distinct splitting patterns .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS). The molecular ion peak should align with the theoretical mass (CHClNO) .
- Infrared (IR) Spectroscopy: Identify the carbonyl stretch (C=O) at ~1680–1720 cm and nitrile (C≡N) at ~2200–2260 cm .
Q. What are the regulatory compliance requirements for disposal?
Methodological Answer:
- Waste Classification: Classify as hazardous waste due to the chloromethyl group. Follow EPA/DOT guidelines for halogenated organic compounds .
- Neutralization: Consult institutional EHS protocols; incineration in a licensed facility is often required .
- Documentation: Maintain records of disposal methods, including waste manifests and contractor certifications .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer:
- Reaction Conditions: Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N/Ar) to prevent hydrolysis of the chloromethyl group .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC .
- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane. For stubborn byproducts, consider recrystallization from ethanol/water mixtures .
Q. How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dechlorinated or hydrolyzed derivatives). Compare retention times with synthetic intermediates .
- Computational Validation: Perform density functional theory (DFT) calculations to predict NMR chemical shifts or IR frequencies. Tools like Gaussian or ORCA can model expected spectral profiles .
- Alternative Techniques: If C NMR is inconclusive, use DEPT-135 to differentiate CH, CH, and CH groups .
Q. What strategies assess toxicity when empirical data are unavailable?
Methodological Answer:
- In Silico Models: Apply Quantitative Structure-Activity Relationship (QSAR) tools like Toxtree or TEST to predict acute toxicity based on structural fragments (e.g., chloromethyl, nitrile) .
- In Vitro Assays: Use HepG2 or HEK293 cell lines for cytotoxicity screening. Measure IC values via MTT assays .
- Literature Analogues: Compare with structurally similar compounds (e.g., piperidine derivatives with chloromethyl groups) to infer hazard profiles .
Q. How can computational chemistry predict reactivity for derivatization?
Methodological Answer:
- Reactivity Hotspots: Use molecular electrostatic potential (MEP) maps to identify electrophilic sites (e.g., chloromethyl carbon) and nucleophilic sites (e.g., piperidine nitrogen) .
- Transition State Analysis: Simulate SN2 reactions at the chloromethyl group using software like Schrödinger’s Jaguar. Optimize leaving group stability and steric effects .
- Solvent Effects: Apply COSMO-RS models to predict solvation energies and select solvents that stabilize intermediates (e.g., DMF for polar transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
